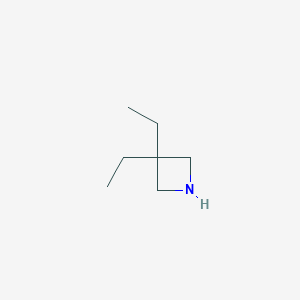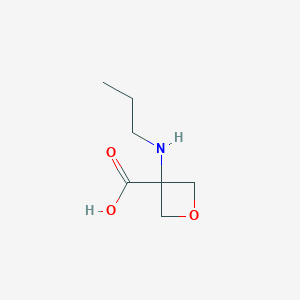
3-(Propylamino)oxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propylamino)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a carboxylic acid group
Preparation Methods
The synthesis of 3-(Propylamino)oxetane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors to form the oxetane ring. For instance, the intramolecular cyclization of epoxides or halohydrins can be employed to construct the oxetane ring . Additionally, the use of electrophilic halocyclization of alcohols has been reported as an effective strategy for oxetane synthesis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(Propylamino)oxetane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can be catalyzed by acids or bases . Common reagents used in these reactions include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions can lead to the formation of linear or branched products depending on the nucleophile involved.
Scientific Research Applications
3-(Propylamino)oxetane-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. In biology, this compound can be used to study the effects of oxetane-containing molecules on biological systems. In medicine, it has potential applications in drug discovery and development, particularly in the design of novel therapeutic agents. Additionally, in the industry, it can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of various biochemical pathways, depending on the specific context and target molecules involved. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
3-(Propylamino)oxetane-3-carboxylic acid can be compared with other oxetane-containing compounds to highlight its uniqueness. Similar compounds include oxetane-3-carboxylic acid and 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid . While these compounds share the oxetane ring structure, the presence of the propylamino group in this compound imparts distinct physicochemical properties and reactivity. This uniqueness can be leveraged in the design of specialized molecules for specific applications.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(propylamino)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-3-8-7(6(9)10)4-11-5-7/h8H,2-5H2,1H3,(H,9,10) |
InChI Key |
KEMPJPGZJDSEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1(COC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


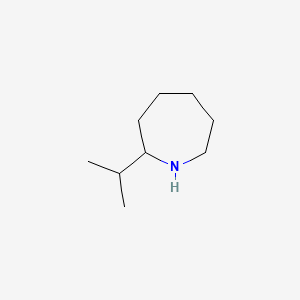
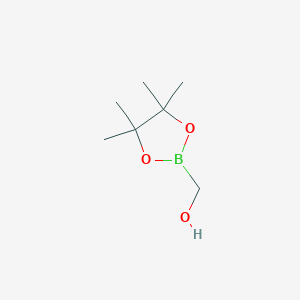
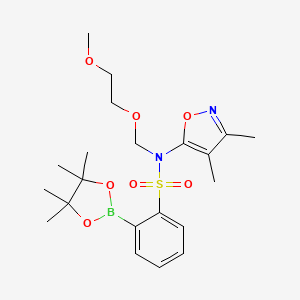
![benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B13016901.png)
![6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13016912.png)
![(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13016919.png)

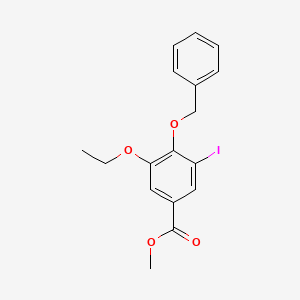
![[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13016947.png)
![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13016953.png)
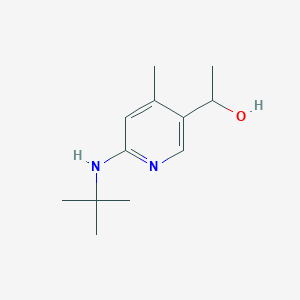

![N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine](/img/structure/B13016971.png)
